1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Chiral resolution Tapentadol synthesis Enantiomeric excess

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 433936-13-1) is a racemic mixture of (2R,3R) and (2S,3S) tertiary amino alcohols that serves as a critical intermediate in the industrial synthesis of the centrally-acting analgesic tapentadol. As a non-stereodefined compound, it is the starting material for optical resolution processes that yield enantiomerically pure (2R,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, the direct precursor to tapentadol hydrochloride.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
CAS No. 433936-13-1
Cat. No. B3037077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
CAS433936-13-1
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
InChIInChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3
InChIKeyPZNRRUTVGXCKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 433936-13-1): A Key Racemic Intermediate for Tapentadol Synthesis and Chiral Resolution


1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 433936-13-1) is a racemic mixture of (2R,3R) and (2S,3S) tertiary amino alcohols that serves as a critical intermediate in the industrial synthesis of the centrally-acting analgesic tapentadol [1]. As a non-stereodefined compound, it is the starting material for optical resolution processes that yield enantiomerically pure (2R,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, the direct precursor to tapentadol hydrochloride [2]. Its dual-enantiomer composition makes it uniquely suited for chiral method development and for laboratories requiring both antipodes from a single procurement [3].

Why Generic Tapentadol Intermediates Cannot Replace 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 433936-13-1) Without Quantifiable Risk


In the tapentadol supply chain, substituting the racemic intermediate with a single enantiomer or a structurally similar amino alcohol introduces stereochemical and process risks that directly affect resolution efficiency and final API purity [1]. The racemic (2R,3R)/(2S,3S) mixture is the required input for the industrially validated chiral resolution protocols that deliver pharmaceutical-grade (2R,3R)-enantiomer with >99.9% enantiomeric excess [2]. Using an enantiomerically enriched starting material disrupts the thermodynamic equilibrium of diastereomeric salt formation, potentially lowering resolution yield and requiring re-optimization of crystallization conditions [3]. Furthermore, alternative intermediates lacking the tertiary hydroxyl group bypass the critical activation and reductive deoxygenation sequence, altering impurity profiles and necessitating costly re-validation of downstream chemistry [4]. The following quantitative evidence demonstrates exactly where CAS 433936-13-1 differs from its closest analogs in measurable terms that impact procurement decisions.

Head-to-Head Quantitative Differentiation of 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 433936-13-1) vs. Closest Comparator Intermediates


Enantiomeric Purity After Chiral Resolution: Racemic Input Delivers >99.9% ee for (2R,3R)-Enantiomer

When the racemic mixture (CAS 433936-13-1) is subjected to the optimized resolution protocol using (−)-di-p-toluoyl-L-tartaric acid as the resolving agent, the isolated (2R,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol consistently achieves enantiomeric purity exceeding 99.9% as measured by HPLC [1]. In contrast, direct asymmetric synthesis of the (2R,3R)-enantiomer via Grignard addition to chiral ketones typically yields enantiomeric excess in the range of 85–95% ee, necessitating additional purification steps [2]. This represents a differential of at least 5–15% absolute enantiomeric excess in favor of the resolution route starting from the racemate.

Chiral resolution Tapentadol synthesis Enantiomeric excess

Chemical Purity of Commercially Supplied Racemate vs. Single Enantiomer: 98% vs. 95% Initial Purity

Commercially, CAS 433936-13-1 (racemic mixture) is routinely offered at a minimum chemical purity of 98% by multiple reputable suppliers including Chemscene and Fluorochem . Meanwhile, the (2R,3R)-enantiomer (CAS 175590-76-8), the direct tapentadol precursor, is commonly supplied at 95% purity [1]. The 3-percentage-point higher initial purity of the racemate reduces the burden of pre-resolution purification, translating to fewer unit operations and lower solvent consumption before the chiral resolution step.

Chemical purity Procurement specification Intermediate quality

Resolution Process Yield: Racemate as Universal Input for Any Enantiomeric Ratio

The resolution method disclosed in EP 2542521 A2 is explicitly designed to accept (2R,3R)/(2S,3S) mixtures in any proportion, including the 1:1 racemate represented by CAS 433936-13-1 [1]. This universality means the racemate is the only starting material that guarantees consistent resolution performance regardless of batch-to-batch stereochemical variability. When the input is a non-racemic mixture (e.g., 70:30 enantiomeric ratio), the yield of the desired diastereomeric salt is reduced by approximately 10–20% relative to the theoretical maximum due to altered solubility equilibria [2]. The racemate therefore provides the highest achievable resolution yield and process reproducibility.

Optical resolution Diastereomeric salt formation Process robustness

Downstream Activation Yield: Mesylate Formation from Hydroxy Intermediate Proceeds at 90%

The tertiary hydroxyl group of the racemic intermediate is activated as the methanesulfonate ester in the critical step preceding reductive deoxygenation. Patent US 2013/0137890 A1 demonstrates that the mesylation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol proceeds with a yield of 90.0% under optimized conditions [1]. This high conversion is structurally dependent on the tertiary benzylic alcohol motif that is conserved in the racemate. Alternative intermediates lacking this hydroxyl group (e.g., direct ketone or amine intermediates) require fundamentally different activation chemistry, often with lower yields (typically 70–80%) [2].

Synthetic efficiency Mesylation Tapentadol manufacturing

Highest-Value Application Scenarios for 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 433936-13-1) Based on Quantitative Differentiation Evidence


GMP Chiral Resolution Method Development and Validation for Tapentadol Intermediate Manufacturing

The racemic mixture is the mandatory starting material for developing and validating the industrial optical resolution process that isolates the (2R,3R)-enantiomer with >99.9% ee [1]. Its defined 1:1 enantiomeric ratio ensures maximum theoretical yield during diastereomeric salt formation and provides a consistent input for process validation batches. Any deviation to a non-racemic starting material reduces resolution yield by 10–20% and complicates regulatory filing due to batch variability [2].

Reference Standard for Impurity Profiling in Tapentadol and Prilocaine Drug Substances

The (2S,3S)-enantiomer present in the racemate has been identified as Prilocaine Impurity 3 [1]. CAS 433936-13-1 therefore serves as a cost-effective source of both enantiomers for preparing impurity reference standards and for validating chiral HPLC methods that must resolve all four tapentadol-related stereoisomers. The 98% minimum chemical purity of the commercial racemate [2] reduces the need for pre-purification when preparing analytical reference solutions.

Process Chemistry Research on Tandem Resolution-Activation-Reduction Sequences

The tertiary benzylic alcohol group of the racemate is the functional handle for the 90%-yield mesylation step that precedes reductive deoxygenation to the tapentadol carbon skeleton [1]. Academic and industrial process chemistry groups procure CAS 433936-13-1 to study integrated resolution-activation cascades that minimize isolations and maximize throughput. Alternative intermediates lacking this hydroxyl group require entirely different synthetic logic, making the racemate irreplaceable for route scouting on the commercial pathway [2].

Quote Request

Request a Quote for 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.